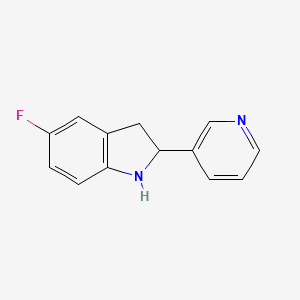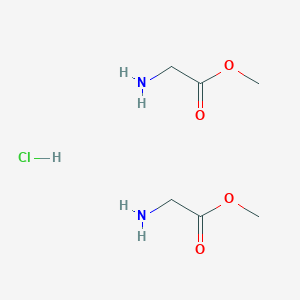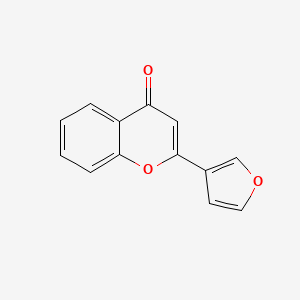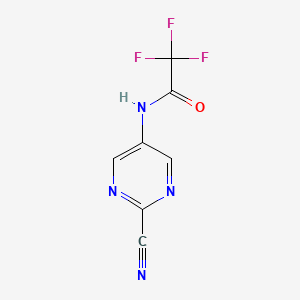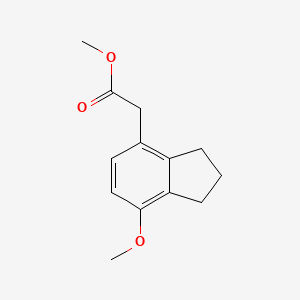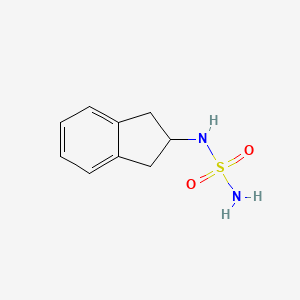![molecular formula C14H15NO B11888914 1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one CAS No. 69674-53-9](/img/structure/B11888914.png)
1-[8-(Dimethylamino)naphthalen-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-(Dimethylamino)naphthalen-1-yl)ethanone is an organic compound with a unique structure that includes a naphthalene ring substituted with a dimethylamino group and an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-(Dimethylamino)naphthalen-1-yl)ethanone typically involves the reaction of 8-(dimethylamino)naphthalene with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethanoyl chloride. The general reaction scheme is as follows:
[ \text{8-(Dimethylamino)naphthalene} + \text{Ethanoyl chloride} \rightarrow \text{1-(8-(Dimethylamino)naphthalen-1-yl)ethanone} + \text{HCl} ]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(8-(Dimethylamino)naphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(8-(Dimethylamino)naphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its unique photophysical properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and sensors.
Wirkmechanismus
The mechanism of action of 1-(8-(Dimethylamino)naphthalen-1-yl)ethanone involves its interaction with molecular targets through its dimethylamino and ethanone groups. These interactions can affect various pathways, including:
Fluorescence: The compound’s fluorescence properties are due to the electronic transitions within the naphthalene ring.
Binding: The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(8-(Dimethylamino)naphthalen-2-yl)ethanone
- 1-(6-(Dimethylamino)naphthalen-1-yl)ethanone
- 1-(8-(Diethylamino)naphthalen-1-yl)ethanone
Uniqueness
1-(8-(Dimethylamino)naphthalen-1-yl)ethanone is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct photophysical properties and reactivity. This makes it particularly useful in applications requiring precise fluorescence characteristics and specific chemical reactivity.
Eigenschaften
CAS-Nummer |
69674-53-9 |
|---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
1-[8-(dimethylamino)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C14H15NO/c1-10(16)12-8-4-6-11-7-5-9-13(14(11)12)15(2)3/h4-9H,1-3H3 |
InChI-Schlüssel |
XZLNCUCFBNSOPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC2=C1C(=CC=C2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



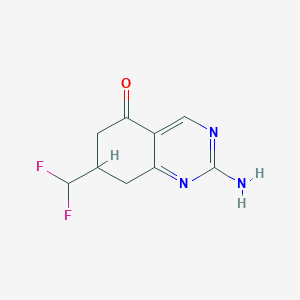
![1-Methyl-7-(piperazin-1-yl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11888837.png)
![1-{[(Trimethylsilyl)oxy]amino}cyclohexane-1-carbonitrile](/img/structure/B11888844.png)
![8-Cyclopentyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11888861.png)

